3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit , which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This subunit has been studied for its anti-inflammatory properties . The compound also contains a chromen-7-yl group, which is a common structure in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring could potentially make this compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring. These groups could potentially influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structural characterization of various chemical entities. For instance, Ahn et al. (2020) synthesized and structurally characterized a similar isoflavone compound, elucidating its crystal structure and conducting density functional theory (DFT) calculations (Ahn et al., 2020). Similarly, Sonar et al. (2007) reported on the crystal structure of a related compound, providing insights into its molecular configuration and intermolecular hydrogen bonding (Sonar et al., 2007).
Chemical Reactions and Synthesis Techniques
This compound is involved in various chemical reactions and synthesis techniques. For example, Esmaeilpour et al. (2015) described a one-pot synthesis method involving related chromene derivatives, highlighting the efficiency of the process (Esmaeilpour et al., 2015). Jiang et al. (2017) discussed the synthesis of benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles, a process in which similar chromenes play a critical role (Jiang et al., 2017).
Antioxidant and Anticancer Properties
Some studies have explored the antioxidant and anticancer properties of compounds related to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate. Abd-Almonuim et al. (2020) investigated the antioxidant activity of a coumarin substituted heterocyclic compound, indicating potential therapeutic applications (Abd-Almonuim et al., 2020).
Electrochemical Applications
There is also research into the electrochemical applications of related compounds. Pariente et al. (1996) studied the electrocatalytic activity of dihydroxybenzaldehydes and analogs, which is relevant to the electrochemistry of similar chromene-based compounds (Pariente et al., 1996).
Safety and Hazards
将来の方向性
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid and ethyl 4-hydroxy-6-methyl-2H-pyran-2-one. The second intermediate is 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate, which is synthesized from 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol and 4-nitrobenzoyl chloride.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "ethyl 4-hydroxy-6-methyl-2H-pyran-2-one", "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol", "4-nitrobenzoyl chloride" ], "Reaction": [ "Synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol:", "- 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid is reacted with thionyl chloride to form 2,3-dihydrobenzo[b][1,4]dioxin-6-yl chloride.", "- 2,3-dihydrobenzo[b][1,4]dioxin-6-yl chloride is then reacted with ethyl 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as triethylamine to form 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol.", "Synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate:", "- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate." ] } | |
CAS番号 |
610753-49-6 |
分子式 |
C26H19NO8 |
分子量 |
473.437 |
IUPAC名 |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H19NO8/c1-2-15-11-19-23(13-22(15)35-26(29)16-3-6-18(7-4-16)27(30)31)34-14-20(25(19)28)17-5-8-21-24(12-17)33-10-9-32-21/h3-8,11-14H,2,9-10H2,1H3 |
InChIキー |
CUFZYZRIHCCTGT-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。